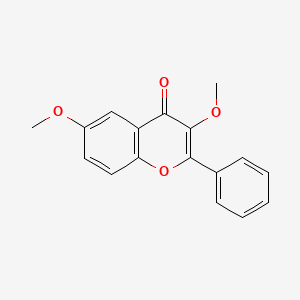

3,6-Dimethoxyflavone

Beschreibung

Contextualization within Flavonoid Chemistry and Research

3,6-Dimethoxyflavone is a synthetic derivative of flavonoids, a diverse class of naturally occurring plant compounds. biosynth.com Flavonoids are well-recognized for their wide range of biological activities, and this compound is a subject of interest for its potential therapeutic applications. biosynth.combiosynth.com The core structure of this compound is a flavone backbone, characterized by a 2-phenyl-1-benzopyran-4-one framework. nih.govresearchgate.net The presence of two methoxy groups at the 3 and 6 positions enhances its lipophilicity, which in turn can improve its bioavailability and ability to cross cellular membranes. biosynth.com This structural feature is significant for its utility in both laboratory (in vitro) and living organism (in vivo) experimental settings. biosynth.com While some flavonoids are naturally sourced, this compound is primarily produced through chemical synthesis, which allows for high purity and precise structural control, crucial for targeted research applications. biosynth.com

Overview of Foundational Academic Research Themes for this compound

Research into this compound has uncovered several promising areas for its potential application in medicine. The primary research themes revolve around its effects on various cellular pathways and its potential as a therapeutic agent. biosynth.com Key areas of investigation include its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. biosynth.com The mode of action of this compound involves the modulation of cellular signaling, gene expression, and interaction with specific enzymes and receptors. biosynth.com

For instance, a related compound, 5,7,4'-trihydroxy-3,6-dimethoxyflavone, has been shown to have potent inhibitory activity against rat lens aldose reductase, an enzyme implicated in diabetic complications. jst.go.jp Another related compound, 3',5,5',7-Tetrahydroxy-4',6-dimethoxyflavone, has demonstrated cytotoxic activity against certain cancer cell lines and anti-HIV-1 activity. chemfaces.combiocrick.com Furthermore, research on 4',5,7-Trihydroxy-3,6-dimethoxyflavone has highlighted its antioxidant, antiepileptic, and anticholinergic properties. tandfonline.com These findings on structurally similar flavonoids underscore the potential of the dimethoxyflavone scaffold in various therapeutic contexts.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C17H14O4 |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | 3,6-dimethoxy-2-phenylchromen-4-one |

| CAS Number | 206121-28-0 |

| Boiling Point | 459.5 °C |

| Appearance | Solid |

Data sourced from PubChem and other chemical databases. nih.govnih.gov

Eigenschaften

IUPAC Name |

3,6-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKORUNDAHVLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3,6-dimethoxyflavone

Established Synthetic Routes and Strategies for 3,6-Dimethoxyflavone

The synthesis of flavones, including this compound, can be achieved through several established methods. These strategies often involve the cyclization of a chalcone precursor or the rearrangement of an intermediate.

One of the primary methods for flavone synthesis is the oxidative cyclization of chalcones . ugm.ac.idmdpi.com This process typically begins with the Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde to form a chalcone. ugm.ac.id For instance, the synthesis of 7-hydroxy-3',4'-dimethoxyflavone involves the condensation of 2,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde. ugm.ac.idresearchgate.net The resulting chalcone then undergoes cyclization, often facilitated by an oxidizing agent like iodine in dimethyl sulfoxide (DMSO), to yield the flavone. ugm.ac.idjmb.or.krchemicalbook.com

Another widely used method is the Baker-Venkataraman rearrangement . ugm.ac.idnih.govup.pt This reaction converts an o-hydroxyacetophenone into a phenolic ester, which then undergoes an intramolecular Claisen condensation in the presence of a base to form a β-diketone. up.pt Subsequent acid-catalyzed cyclization of the β-diketone yields the flavone structure. up.ptscispace.com This method has been employed for the synthesis of various flavone derivatives. sysrevpharm.org

The Allan-Robinson reaction provides a one-step synthesis of flavones through the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding acid. nih.govup.ptbiomedres.us This method has been utilized for the synthesis of various flavones, including those with multiple methoxy substituents. ias.ac.in

A summary of common starting materials for these established routes is presented below:

| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents/Conditions |

| Oxidative Cyclization | Substituted 2'-hydroxyacetophenone | Substituted benzaldehyde | Base (e.g., NaOH, KOH), Oxidizing agent (e.g., I2/DMSO) |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone | Aromatic acid chloride/anhydride | Base (e.g., Pyridine, KOH), Acid (for cyclization) |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone | Aromatic anhydride | Sodium salt of the aromatic acid |

Synthesis of Analogues and Derivatives of this compound for Research Purposes

The core structure of this compound can be chemically modified to produce a variety of analogues for research. These modifications aim to explore structure-activity relationships and enhance biological properties.

Derivatization often involves reactions at the hydroxyl groups of a precursor or direct modification of the flavone skeleton. For example, new flavone derivatives have been synthesized by introducing N-aroylamine substituents on the B-ring of flavone scaffolds like baicalein and 5,6,7-trimethoxyflavone to improve their cytotoxic effects against cancer cell lines. nih.gov The synthesis of these derivatives can involve coupling reactions with various acyl chlorides. mdpi.com

Alkylation of hydroxyl groups is another common strategy. For instance, a series of dimethoxyflavonol and trimethoxyflavonol derivatives were created by alkylating the hydroxyl group at the 3-position of the chromen-4-one ring. mdpi.com This can be achieved using reagents like dimethyl sulfate and K₂CO₃.

Furthermore, hybrid molecules incorporating the flavone structure have been synthesized. Chrysin and kaempferol, for example, have been derivatized with functionalized 1,2,3-triazole compounds. mdpi.com This highlights the versatility of the flavone core in creating novel chemical entities for pharmacological screening.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for improving the efficiency and yield of this compound synthesis. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. acs.org

In the oxidative cyclization of chalcones, the use of iodine in DMSO has proven to be a convenient and efficient method. ugm.ac.id For palladium-catalyzed reactions, such as the Sonogashira coupling used in some flavone syntheses, the choice of the palladium complex, base, and solvent significantly impacts the yield and regioselectivity. acs.org For example, using diethylamine (Et₂NH) as the base and dimethylformamide (DMF) as the solvent at 100 °C has been shown to be effective for producing flavones with high regioselectivity. acs.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a technique to accelerate flavone synthesis. orientjchem.org This method can reduce reaction times and potentially improve yields compared to conventional heating.

The table below summarizes the impact of varying reaction conditions on flavone synthesis yield, based on a study of cyclocarbonylative Sonogashira coupling: acs.org

| Entry | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

| 1 | C1 (0.5) | Et₂NH | DMF | 100 | 16 | 92 |

| 2 | C1 (0.5) | Et₂NH | DMF | 80 | 16 | 81 |

| 3 | C1 (0.5) | Et₂NH | DMF | 50 | 16 | 35 |

| 4 | C1 (0.5) | Et₂NH | DMF | 100 | 12 | 72 |

| 5 | C1 (0.5) | Et₂NH | DMF | 100 | 6 | 46 |

| 6 | C1 (0.5) | Et₃N | DMF | 100 | 16 | 60 (mixture) |

| 7 | C1 (0.5) | Et₂NH | THF | 100 | 16 | 30 |

Stereochemical Control and Regioselectivity in this compound Synthesis

While flavones are generally planar molecules, the synthesis of certain flavonoid classes, such as flavanones and flavonols, requires control over stereochemistry. For flavone synthesis, regioselectivity—the control of where substituents are placed on the aromatic rings—is a more common and critical consideration.

Regioselective synthesis is essential for producing a specific isomer of a substituted flavone. For example, the nitration of flavones can be directed to the 3-position with high regioselectivity depending on the reaction conditions. thieme-connect.com A study demonstrated a method for the radical 3-nitration of flavones, achieving yields up to 81%. thieme-connect.com

In transition-metal-catalyzed C-H bond oxidation, regioselectivity can be achieved to introduce hydroxyl groups at specific positions on the flavone backbone. acs.org This has been applied to the synthesis of naturally occurring flavonoids like wogonin and oroxylin A from 5,7-dihydroxyflavone. acs.org

Enzymatic modifications of flavonoids offer high regioselectivity under mild reaction conditions, minimizing the formation of byproducts. mdpi.com Lipases, for instance, have been used for the regioselective acetylation of flavonoids. mdpi.com

The choice of synthetic route and reagents plays a significant role in determining the regiochemical outcome. For instance, in the cyclocarbonylative Sonogashira coupling, the use of specific palladium catalysts and bases can highly favor the formation of the flavone product over its aurone isomer. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation Research for 3,6-dimethoxyflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy in 3,6-Dimethoxyflavone Structural Assignments

NMR spectroscopy stands as an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive map of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling of protons in the molecule. The expected signals are characteristic of the flavone core and the methoxy substituents.

The protons of the B-ring typically appear as a set of multiplets in the aromatic region, reflecting their coupling patterns. The protons on the A-ring and the C-3 proton of the C-ring also resonate in this region. The two methoxy groups at positions 3 and 6 are expected to appear as sharp singlets, typically in the upfield region of the aromatic spectrum, due to the absence of adjacent protons to couple with.

Based on the analysis of similar flavone structures, the following proton chemical shifts can be anticipated for this compound.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| H-2', H-6' | ~7.90-8.10 | m |

| H-3', H-4', H-5' | ~7.40-7.60 | m |

| H-5 | ~7.80-7.90 | d |

| H-7 | ~7.30-7.40 | dd |

| H-8 | ~7.60-7.70 | d |

| 3-OCH₃ | ~3.80-3.90 | s |

| 6-OCH₃ | ~3.90-4.00 | s |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum will display 17 distinct carbon signals, corresponding to the molecular formula C₁₇H₁₄O₄.

The carbonyl carbon (C-4) is characteristically found in the downfield region of the spectrum. The carbons of the aromatic rings (A and B) and the olefinic carbons of the C-ring (C-2 and C-3) resonate in the intermediate region. The carbons of the two methoxy groups will appear in the upfield region of the spectrum.

Anticipated ¹³C NMR chemical shifts for this compound are presented below.

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| C-2 | ~155-157 |

| C-3 | ~138-140 |

| C-4 | ~176-178 |

| C-4a | ~118-120 |

| C-5 | ~125-127 |

| C-6 | ~156-158 |

| C-7 | ~110-112 |

| C-8 | ~123-125 |

| C-8a | ~149-151 |

| C-1' | ~130-132 |

| C-2', C-6' | ~126-128 |

| C-3', C-5' | ~128-130 |

| C-4' | ~131-133 |

| 3-OCH₃ | ~59-61 |

| 6-OCH₃ | ~55-57 |

Note: These are predicted values based on known flavonoid data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the B-ring (H-2'/H-3', H-3'/H-4', etc.) and on the A-ring (H-7/H-8). The absence of a correlation for the C-3 proton would confirm its isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the direct assignment of the carbon signals for all protonated carbons by correlating the known proton shifts to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity between different parts of the molecule by showing long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

The protons of the 3-OCH₃ group correlating with the C-3 carbon.

The protons of the 6-OCH₃ group correlating with the C-6 carbon.

The H-5 proton showing correlations to C-4, C-4a, and C-6.

The H-2' and H-6' protons correlating to C-2 and C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOESY correlations would be expected between the protons of the methoxy groups and the adjacent aromatic protons on the A-ring, further confirming their positions. For instance, a NOESY correlation between the 6-OCH₃ protons and the H-5 and H-7 protons would provide strong evidence for its location.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₇H₁₄O₄, with a calculated exact mass of 282.0892 g/mol . HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming the elemental composition of the molecule. nih.gov

Fragmentation Pattern Analysis and Structural Insights

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is characteristic of the compound's structure and can provide valuable insights into its connectivity.

For this compound, with a precursor ion [M+H]⁺ at m/z 283.0965, the fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups and the retro-Diels-Alder (RDA) cleavage of the C-ring, which is characteristic of flavonoids. nih.gov

The MS-MS data for this compound shows a top peak at m/z 268.1, which corresponds to the loss of a methyl group ([M+H-CH₃]⁺). nih.gov The second highest peak at m/z 267.1 likely represents the loss of a methyl radical followed by a hydrogen atom. nih.gov The peak at m/z 283.1 corresponds to the protonated molecule. nih.gov The analysis of these fragmentation pathways provides strong corroborative evidence for the proposed structure of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Chromophore Analysis of this compound

Spectroscopic techniques are pivotal in the structural elucidation of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into its functional groups and chromophoric system.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of different bonds. The IR spectrum of a related compound, 3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone, shows characteristic absorption bands that can be extrapolated to understand the spectrum of this compound. Key absorptions include those for hydroxyl groups (-OH), a conjugated carbonyl group (C=O), and aromatic rings (C=C). ajol.info The carbonyl group in flavonoids typically appears in the region of 1690-1640 cm⁻¹. ptfarm.pl Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-C stretching within the aromatic ring appears between 1600-1400 cm⁻¹. libretexts.org The presence of methoxy groups is indicated by C-O stretching vibrations. copbela.org

Detailed IR Spectral Data for Flavonoid Structures:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H | 3100-3000 | Stretching vibrations of C-H bonds in the aromatic rings. libretexts.org |

| C=O (Carbonyl) | 1654 | Stretching vibration of the conjugated carbonyl group in the flavone core. ajol.info |

| Aromatic C=C | 1600, 1555 | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. ajol.info |

| C-O (Methoxy) | 1220, 1172 | Stretching vibrations of the C-O bonds of the methoxy groups. ajol.info |

This table presents representative data from a closely related polyhydroxy-dimethoxyflavone, as detailed spectral data for this compound was not available in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated systems that act as chromophores. researchgate.net The flavone skeleton is a significant chromophore, and its UV-Vis spectrum typically exhibits two major absorption bands. ugm.ac.id Band I, appearing at longer wavelengths, is associated with the B-ring cinnamoyl system, while Band II, at shorter wavelengths, corresponds to the A-ring benzoyl system.

The solvent used can influence the position of these absorption maxima. sci-hub.se For instance, the UV spectrum of 3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone in methanol shows absorption maxima (λmax) at 352 nm, 256 nm, and 214 nm. ajol.info The specific substitution pattern of methoxy groups on the flavone core in this compound will influence the precise wavelengths of these absorptions. The presence of multiple benzene rings and conjugated systems generally leads to absorption at greater maximum wavelengths. upi.edu

UV-Vis Spectral Data for Flavonoid Structures:

| Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Other Bands (λmax, nm) |

| Methanol | 352 | 256 | 214 |

This table presents data from 3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone as a representative example of a dimethoxy-substituted flavonoid. ajol.info

The analysis of IR and UV-Vis spectra, in conjunction with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for the unambiguous structural confirmation of this compound. mdpi.com

Computational and in Silico Investigations of 3,6-dimethoxyflavone

Molecular Docking Studies of 3,6-Dimethoxyflavone and Its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor, providing critical information about binding energy and the specific amino acid residues involved in the interaction.

Molecular docking studies have been employed to investigate the binding potential of analogues of this compound against various protein targets. For instance, the analogue 4',5,7-Trihydroxy-3,6-dimethoxyflavone was identified as a potential inhibitor of the kinesin-like protein KIFC1, which is overexpressed in several cancers. plos.orgnih.gov Docking experiments revealed a binding affinity (ΔG) of -6.14 kcal/mol and a calculated inhibition constant (Kᵢ) of 31.71 μM for this interaction. plos.orgnih.govresearchgate.net

In another study, 5,7,2,3,4-Pentahydroxy-3,6-dimethoxyflavone 7-glucoside, another analogue, was investigated for its potential to target tumor necrosis factor (TNF). The molecular docking analysis showed a strong binding affinity with a docking score of -8.371. pensoft.net Furthermore, research into the antidepressant potential of flavonoids isolated 5,7-Dihydroxy-3,6-dimethoxyflavone and performed molecular docking studies to assess its binding affinity for serotonergic receptors, specifically showing interaction with 5HT1A, 5HT2A, and 5HT3 receptors. nih.gov

These binding affinity values are crucial as they provide a quantitative prediction of the ligand's potency, guiding the selection of compounds for further experimental validation.

Table 1: Molecular Docking and Binding Affinity of this compound Analogues

| Compound | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Kᵢ) (μM) | Key Interacting Residues |

| 4',5,7-Trihydroxy-3,6-dimethoxyflavone | KIFC1 | -6.14 plos.orgnih.govresearchgate.net | 31.71 plos.orgnih.govresearchgate.net | THR417 plos.org |

| 5,7,2,3,4-Pentahydroxy-3,6-dimethoxyflavone 7-glucoside | TNF | -8.371 (Docking Score) pensoft.net | Not Reported | Tyr119, Gly121, Tyr151 pensoft.net |

| 5,7-Dihydroxy-3,6-dimethoxyflavone | Serotonergic Receptors | Not Reported | Not Reported | 5HT1A, 5HT2A, 5HT3 nih.gov |

A significant outcome of molecular docking is the identification of potential molecular targets and the specific binding sites or pockets where the ligand interacts. For 4',5,7-Trihydroxy-3,6-dimethoxyflavone, the putative molecular target was identified as the KIFC1 protein. plos.orgnih.gov The docking analysis further pinpointed that the compound's strongest binding occurred at the ADP-binding site of KIFC1, forming a hydrogen bond with the amino acid residue THR417. plos.org

Similarly, for 5,7,2,3,4-Pentahydroxy-3,6-dimethoxyflavone 7-glucoside, the molecular target was determined to be TNF. pensoft.net The binding pocket for this interaction was characterized by the presence of key residues Tyr119, Gly121, and Tyr151, which formed hydrogen bonds with the ligand. pensoft.net In the investigation of 5,7-Dihydroxy-3,6-dimethoxyflavone, the study identified serotonergic receptors (5HT1A, 5HT2A, and 5HT3) as the molecular targets, with a particular specificity for the 5HT3 receptor subtype. nih.gov

Ligand-Protein Interaction Prediction and Binding Affinity Calculation

Molecular Dynamics (MD) Simulations for this compound

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor interaction compared to the relatively static view provided by molecular docking. researchgate.netresearchgate.net By simulating the movements of atoms and molecules over time, MD can assess the stability of the complex, observe conformational changes, and provide a deeper understanding of the binding mechanics. researchgate.netresearchgate.net

MD simulations are critical for validating the stability of ligand-protein complexes predicted by docking studies. A 100-nanosecond (ns) MD simulation was conducted on the complex of 4',5,7-Trihydroxy-3,6-dimethoxyflavone and the KIFC1 protein. plos.orgnih.gov The analysis of the simulation trajectory, specifically the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), revealed only minor variations. plos.orgnih.gov This indicates that the ligand forms a stable and equilibrated complex with the KIFC1 protein without causing significant structural distortions. plos.org

In a separate study, the stability of 5,7,2,3,4-Pentahydroxy-3,6-dimethoxyflavone 7-glucoside bound to TNF was assessed using a 150 ns MD simulation. pensoft.net The RMSD values for the complex stabilized after approximately 80 ns, remaining steady for the remainder of the simulation. pensoft.net This demonstrates a solid and stable bond within the protein's binding site. pensoft.net The RMSF values also showed minimal fluctuations, further confirming a stable interaction between the ligand and the protein. pensoft.net

MD simulations provide detailed insights into the specific interactions that maintain the ligand in the binding pocket. The 100 ns simulation of 4',5,7-Trihydroxy-3,6-dimethoxyflavone with KIFC1 confirmed that the compound maintained a stable binding pattern, validating the inhibitory effects predicted by docking. plos.orgnih.gov The simulation affirmed the significant interactions with key residues within the KIFC1 binding site. plos.orgresearchgate.net

For the complex of 5,7,2,3,4-Pentahydroxy-3,6-dimethoxyflavone 7-glucoside and TNF, the MD simulation provided a greater understanding of its behavior within the binding pocket under conditions mimicking a physiological environment. pensoft.net The analysis confirmed the formation of three stable hydrogen bonds with TNF protein residues, specifically with Tyr119, Gly121, and Tyr151, which are crucial for its potential regulatory activity on TNF. pensoft.net

Analysis of Ligand-Receptor Complex Stability and Conformational Dynamics

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum mechanical (QM) methods, based on the principles of quantum physics, offer the highest level of theory for describing electronic structure and reactivity. When applied to molecular systems, they can provide highly accurate information about molecular geometries and interaction energies. However, pure QM calculations are computationally expensive and typically limited to smaller systems.

The hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach provides a solution by treating a small, critical region of the system (e.g., the ligand and the active site residues) with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. arxiv.org This allows for the accurate study of reaction mechanisms, charge transfer, and polarization effects within large biological systems like protein-ligand complexes. arxiv.org For instance, semi-empirical QM methods like PM3 have been used to refine the geometries of flavonoid structures for quantitative structure-activity relationship (QSAR) studies. conicet.gov.ar

While QM and QM/MM are powerful tools for investigating molecular interactions, a review of the available literature indicates that dedicated, in-depth QM or QM/MM studies focusing specifically on the binding interactions of this compound are limited. Such studies would be valuable for providing a more detailed understanding of its electronic properties and interactions with biological targets.

Electronic Structure Calculations

Electronic structure calculations, such as those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict the geometric structure and electronic distribution of this compound. researchgate.net For instance, the presence of methoxy groups at the 3 and 6 positions of the flavone core significantly influences the electron density distribution across the molecule. This, in turn, affects its chemical behavior and reactivity.

Topological analyses, including Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), provide further insights into the electronic characteristics. researchgate.net MEP maps, for example, can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Reactivity Prediction and Mechanistic Insights at the Atomic Level

The electronic structure information serves as a foundation for predicting the reactivity of this compound. The arrangement of functional groups, such as the carbonyl group and methoxy substituents, dictates how the molecule will interact with other chemical species. mdpi.com For example, the carbonyl group at the C4 position and the methoxy groups can act as hydrogen bond acceptors, facilitating interactions with biological targets. preprints.org

Molecular dynamics (MD) simulations offer a dynamic perspective on these interactions. pensoft.netplos.orgnih.gov By simulating the movement of atoms over time, researchers can observe the stability of the compound when interacting with proteins. pensoft.netplos.orgnih.gov These simulations can reveal how this compound and its derivatives bind to protein residues, providing a detailed, atomic-level understanding of the interaction mechanics. plos.orgnih.gov Such insights are invaluable for understanding the compound's potential biological activities.

System Biology and Network Pharmacology Approaches in Understanding this compound Interactions

Systems biology and network pharmacology offer a holistic view of how a compound like this compound interacts within a complex biological network. These approaches move beyond a single target and explore the broader impact on cellular pathways and processes.

Protein-Protein Interaction (PPI) Network Analysis

Protein-Protein Interaction (PPI) network analysis is a powerful tool to understand the cellular machinery affected by a compound. By identifying the proteins that interact with this compound, researchers can construct a network to visualize these connections. nih.govnih.gov The analysis of such networks can identify key proteins, or "hubs," that play a central role in the compound's mechanism of action. pensoft.net

For example, in a study of compounds from Tridax procumbens, which includes a derivative of this compound, PPI network analysis identified hub genes like TNF, AKT1, EGFR, SRC, and ESR1. pensoft.net This suggests that the compound's effects may be mediated through these critical signaling proteins. The construction and analysis of these networks often utilize databases like STRING and software such as Cytoscape. nih.govgithub.io

Gene Ontology (GO) Enrichment Analysis of Modulated Pathways

Gene Ontology (GO) enrichment analysis provides a systematic way to interpret the biological significance of the genes and proteins targeted by a compound. geneontology.orgtechnion.ac.il This analysis categorizes the functions of the affected genes into three main domains: biological processes, cellular components, and molecular functions. yulab-smu.top

By performing a GO enrichment analysis on the targets of this compound and related compounds, researchers can identify which biological pathways are significantly modulated. pensoft.net For instance, GO analysis of targets for compounds from Tridax procumbens highlighted their role in the TNF signaling pathway, which is involved in inflammation and immune responses. pensoft.net This type of analysis helps to build a comprehensive picture of the compound's biological effects from a functional perspective.

Table of Research Findings on this compound and Related Compounds

| Compound/Derivative | Target/Pathway | Computational Method | Key Finding | Reference |

| 4',5,7-Trihydroxy-3,6-dimethoxyflavone | KIFC1 Protein | Molecular Docking, MD Simulation | Validated inhibitory effects with a binding energy of -6.14 kcal/mol. plos.orgnih.gov | plos.orgnih.gov |

| 5,7,2',3',4'-Pentahydroxy-3,6-dimethoxyflavone 7-glucoside | TNF Signaling Pathway | Molecular Docking, MD Simulation, PPI Network Analysis, GO Enrichment Analysis | Showed strong binding affinity to TNF with a docking score of -8.371, indicating stable interaction. Modulates inflammation and immune responses. pensoft.net | pensoft.net |

| 5,7-Dihydroxy-3,6-dimethoxyflavone | Serotonergic Receptors (5HT1A, 5HT2A, 5HT3) | Molecular Docking | Interacts with serotonergic receptors, with a higher specificity for the 5HT3 receptor subtype. nih.gov | nih.gov |

Mechanistic Investigations of 3,6-dimethoxyflavone's Biological Activities in Pre-clinical Models

Modulation of Cellular Pathways by 3,6-Dimethoxyflavone

Detailed research specifically investigating the impact of this compound on cellular pathways, including cell proliferation, cell cycle progression, and the induction of apoptosis, is limited in publicly available scientific literature. While numerous studies have explored the effects of other polymethoxylated flavones, often in combination with hydroxyl groups, on these fundamental cellular processes, data focusing solely on the 3,6-dimethoxy substitution pattern is not extensively documented.

Impact on Cell Proliferation and Cell Cycle Progression Mechanisms

Induction of Apoptotic Pathways and Associated Molecular Events

Similarly, there is a lack of specific research on the induction of apoptotic pathways by this compound. The apoptotic cascade, involving key proteins such as caspases and members of the Bcl-2 family, is a common target for many flavonoid compounds. For instance, studies on related compounds like 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone have demonstrated the ability to induce apoptosis in cancer cells. caymanchem.comnih.govfrontiersin.orgresearchgate.netarchivesofmedicalscience.comarchivesofmedicalscience.com However, the specific contribution of the 3,6-dimethoxy structure to this process has not been isolated in dedicated studies. Therefore, the pro-apoptotic potential of this compound and its effect on associated molecular events are yet to be determined.

Regulation of Cellular Signaling Cascades

The regulation of cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, is a key mechanism through which flavonoids exert their biological effects. These pathways are crucial in inflammation, cell survival, and stress responses. Research on structurally similar compounds, for example, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone, has shown interference with NF-κB translocation and the MAPK signaling pathway. mdpi.comnih.gov However, direct evidence of this compound modulating these or other signaling cascades is not currently available in the scientific literature.

Enzymatic Activity Modulation by this compound and Related Flavones

The interaction of flavonoids with various enzymes is a critical area of research for understanding their therapeutic potential. Some studies have included this compound in broader screenings of flavonoid libraries against specific enzymes.

Inhibition of Specific Enzymes (e.g., Carbonic Anhydrase Isoenzymes, Cholinesterases, Kinases, Glycosidases, Urease, Chymotrypsin, PARP-1)

Investigations into the enzymatic inhibitory profile of this compound have yielded some specific findings. In a study evaluating the biological activity of C-alkylated flavonoids from Dodonaea viscosa, 5,7,4'-trihydroxy-3,6-dimethoxyflavone was among the compounds tested. nih.gov The results indicated that the isolated compounds, including the one with a 3,6-dimethoxy scaffold, exhibited mild inhibition against the enzyme urease. nih.govresearchgate.netresearchgate.net Conversely, the same set of compounds was found to be recessive, or largely inactive, against α-chymotrypsin. nih.govresearchgate.netresearchgate.net

There is currently a lack of specific data on the inhibitory effects of this compound against several other key enzymes, including:

Carbonic Anhydrase Isoenzymes: While other flavonoids have been identified as inhibitors of human carbonic anhydrase (hCA) I and II, specific data for this compound is not available. tandfonline.comresearchgate.netnih.govmdpi.comsinobiological.com

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a target for managing neurodegenerative diseases. While related dimethoxyflavones have been studied, the specific activity of this compound is not documented. tandfonline.comresearchgate.netajol.inforesearchgate.net

Kinases: Kinase inhibition is a major focus in cancer and inflammation research. Although some polymethoxyflavones are known kinase inhibitors, the specific kinase inhibitory profile of this compound has not been reported. researchgate.netplos.org

Glycosidases: α-Glucosidase inhibitors are relevant in the management of diabetes. Studies have evaluated various flavonoids, but specific inhibitory data for this compound against glycosidases is absent. latamjpharm.orgjppres.comsemanticscholar.org

PARP-1: Poly(ADP-ribose) polymerase-1 is an important enzyme in DNA repair and cell death pathways. While some dimethoxyflavones have been shown to inhibit PARP-1, the effect of the 3,6-dimethoxy substitution pattern has not been specifically investigated. medchemexpress.comnih.gov

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive)

Due to the limited data on significant enzyme inhibition by this compound, detailed mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) have not been reported. The mild inhibition of urease that was observed did not include a kinetic analysis to elucidate the mechanism. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the mechanistic investigations of This compound according to the precise outline requested. Research focusing solely on this specific compound's interactions with the Notch, TNF, NF-κB, and inflammasome signaling pathways, as well as its specific receptor binding and KIFC1 inhibition, is not extensively available in published pre-clinical studies.

The majority of existing research investigates the biological activities of structurally related flavonoids, such as hydroxylated or isomeric versions. For instance, studies have detailed the inhibitory effects of 3,6-dihydroxyflavone (the parent compound lacking the methyl groups) on the Notch signaling pathway and the NLRP3 inflammasome. researchgate.net Similarly, computational and in-vitro studies have been conducted on other polymethoxylated flavones, providing insights into their interactions with inflammatory pathways and molecular targets.

Notably, significant in-silico research has been performed on 4',5,7-Trihydroxy-3,6-dimethoxyflavone , a related but distinct compound, for its potential to inhibit the Kinesin Family Member C1 (KIFC1) protein. These molecular docking and simulation studies have provided detailed predictions of binding affinities and interactions. plos.orgresearchgate.net However, this information does not pertain directly to this compound.

Due to the strict requirement to focus solely on this compound and the lack of specific pre-clinical data for this compound within the requested biological contexts, generating the article as outlined is not feasible without extrapolating from other compounds, which would violate the core instructions provided. Further experimental research is required to elucidate the specific biological mechanisms of this compound.

Molecular Targeting Studies

Identification of Other Potential Molecular Targets

While research is ongoing, preliminary studies suggest that this compound and its structural analogs may interact with a variety of molecular targets beyond those most commonly studied. These potential targets are implicated in a range of cellular processes, from inflammation and cell cycle regulation to neuroprotection.

One area of investigation is the interaction of dimethoxyflavones with enzymes involved in inflammatory pathways. For instance, some flavonoids have been shown to inhibit key pro-inflammatory enzymes. biosynth.com Another potential avenue is the modulation of signaling cascades involved in cell proliferation and apoptosis, which could be relevant in the context of cancer research.

In the realm of neuroprotection, studies on similar methoxyflavones have identified potential targets related to neuronal death pathways. For example, 4'-Methoxyflavone and 3',4'-dimethoxyflavone have been identified as inhibitors of parthanatos, a form of programmed cell death, by preventing the overactivation of PARP-1. nih.gov This suggests that this compound could potentially have similar neuroprotective targets.

Furthermore, molecular docking studies have explored the binding affinities of related flavonoid compounds with various protein targets. For example, 4',5,7-Trihydroxy-3,6-dimethoxyflavone has been investigated for its interaction with KIFC1 protein, indicating a potential role in inhibiting processes like tumor growth. researchgate.netresearchgate.net Additionally, a derivative, 5,7,2',3',4'-pentahydroxy-3,6-dimethoxyflavone 7-glucoside, has shown a notable binding affinity for Tumor Necrosis Factor (TNF), a key cytokine in inflammatory responses. pensoft.net

It is important to note that much of this research involves related compounds, and further studies are needed to specifically elucidate the molecular targets of this compound itself.

Role in Oxidative Stress Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.gov Flavonoids, including this compound, are recognized for their potential to mitigate oxidative stress through various mechanisms. intec.edu.do

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS)

A primary mechanism by which antioxidants combat oxidative stress is through direct free radical scavenging. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common in vitro methods used to evaluate this activity.

While specific data for this compound is limited, studies on structurally similar flavonoids demonstrate their capacity to scavenge these radicals. For instance, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) exhibited potent, concentration-dependent scavenging of both DPPH and ABTS radicals. nih.gov Similarly, a study on flavonoids from Bidens pilosa showed that compounds like 5,3',4'-trihydroxy-3,7-dimethoxylflavone displayed significant DPPH and ABTS radical scavenging activity. tjpr.orgbioline.org.br The effectiveness of flavonoids in these assays is often attributed to their ability to donate a hydrogen atom, thereby neutralizing the free radical. intec.edu.do

The table below summarizes the free radical scavenging activity of some related flavonoid compounds.

| Compound | Assay | IC50 / EC50 (µM) | Reference |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone | DPPH | 26.9 | nih.gov |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone | ABTS | 47.2 | nih.gov |

| 5,3',4'-trihydroxy-3,7-dimethoxylflavone | DPPH | 43.1 | tjpr.orgbioline.org.br |

| 5,3',4'-trihydroxy-3,7-dimethoxylflavone | ABTS | ~BHT | tjpr.orgbioline.org.br |

Impact on Reactive Oxygen Species (ROS) Generation and Detoxification

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), that are natural byproducts of cellular metabolism. wikipedia.orgmdpi.com While they play roles in cell signaling, their overproduction can lead to cellular damage. wikipedia.orgnih.gov Flavonoids can influence both the generation and detoxification of ROS. intec.edu.do

Studies on related methoxyflavones have shown their ability to reduce ROS levels. For example, 3,7-dimethoxyflavone (3,7-DMF) was found to quench ROS and protect hepatocytes from H₂O₂-induced damage. nih.govtypeset.io Similarly, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) was shown to inhibit ROS formation in cells treated with H₂O₂. nih.gov The mechanisms behind this can involve direct scavenging of ROS or the inhibition of enzymes that produce them, such as NADPH oxidases. nih.govresearchgate.net

Detoxification of ROS is another critical aspect of cellular defense. Flavonoids can support this process by influencing the levels of endogenous antioxidants. For instance, treatment with 5,7-dimethoxyflavone in diabetic rats led to an increase in non-enzymatic antioxidants like glutathione (GSH), vitamin C, and vitamin E, which play a crucial role in neutralizing ROS. nih.gov

The table below illustrates the effect of a related dimethoxyflavone on ROS levels and a key endogenous antioxidant.

| Compound | Cell Line | Treatment | Effect | Reference |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone | BNLCL2 | H₂O₂ | Reduced ROS levels | nih.gov |

| 5,6,4′-trihydroxy-7,3′-dimethoxyflavone | BNLCL2 | H₂O₂ | Restored GSH levels | nih.gov |

Mechanisms of Lipid Peroxidation Inhibition

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cell damage. nih.gov This process is a key indicator of oxidative stress. Flavonoids can inhibit lipid peroxidation through their free-radical scavenging abilities, thereby preventing the initiation and propagation of this damaging chain reaction. researchgate.net

Research on 5,6,4′-trihydroxy-7,3′-dimethoxyflavone (5-TDMF) has demonstrated its potent inhibitory activity against lipid peroxidation. nih.gov By scavenging lipid peroxyl radicals, it can prevent the formation of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov Similarly, 5,7-dimethoxyflavone has been shown to inhibit lipid peroxidation, which is believed to contribute to its protective effects on pancreatic β-cells in diabetic models. nih.gov

Influence on Endogenous Antioxidant Enzyme Systems

In addition to direct radical scavenging, flavonoids can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. intec.edu.do These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the body's primary defense against ROS. xiahepublishing.comresearchgate.net

Studies have shown that some flavonoids can upregulate the expression and activity of these enzymes. For example, tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) was found to increase SOD levels in a cell model of diabetic cardiomyopathy. researchgate.net Treatment with 3,7-dimethoxyflavone (3,7-DMF) in a mouse model of liver fibrosis was shown to induce antioxidant genes. nih.gov By enhancing the activity of these enzymes, flavonoids can bolster the cell's ability to neutralize ROS and reduce oxidative stress. xiahepublishing.com For instance, SOD converts superoxide radicals to the less harmful hydrogen peroxide, which is then detoxified to water and oxygen by catalase and glutathione peroxidase. researchgate.net

The table below shows the effect of a related dimethoxyflavone on a key antioxidant enzyme.

| Compound | Model | Effect | Reference |

| Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) | H9C2 cells (diabetic cardiomyopathy model) | Increased SOD levels | researchgate.net |

Structure-activity Relationship Sar Studies for 3,6-dimethoxyflavone and Its Analogues

Influence of Methoxy Group Position and Number on Mechanistic Activity

The position and number of methoxy (-OCH₃) groups on the flavone scaffold are critical determinants of biological efficacy. Methoxylation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve oral bioavailability. researchgate.net However, the relationship is not linear, and the specific placement of these groups can either enhance or diminish activity.

Research indicates that an increase in the number of methoxy groups on the A-ring can enhance antiproliferative activity, whereas an increase on the B-ring may reduce it. iiarjournals.org For instance, studies on HL60 leukemia cells showed that 5-methoxyflavone displayed moderate activity, while 6-methoxyflavone was inactive. iiarjournals.orgiiarjournals.org This suggests a significant role for the A-ring's substitution pattern in the interaction with molecular targets. iiarjournals.orgiiarjournals.org However, an excess of methoxy substituents on the A-ring, without a balancing polar region, can lead to a decrease in cytotoxicity. mdpi.com For example, 5,6,7,8,3′,4′,5′-heptamethoxyflavone showed weak cytotoxic effects, suggesting that excessive methoxylation on the A-ring can suppress activity. mdpi.com

Furthermore, the presence of a methoxy group at the C-5 position can sometimes reduce activity due to steric hindrance. mdpi.com In contrast, methoxylation at the 4'-position of the B-ring has been shown to be important for neuroprotective activity by inhibiting parthanatos. researchgate.net The subtle repositioning of these groups can greatly affect the biological response, highlighting the need for a balanced lipophilic and electronic profile for optimal interaction with target proteins. mdpi.compreprints.org

| Compound | Substitution Pattern | Observed Activity | Cell Line/Target | IC50 Value | Source |

|---|---|---|---|---|---|

| 5-Methoxyflavone | 5-OCH₃ | Moderate antiproliferative activity | HL60 | 48 μM | iiarjournals.orgiiarjournals.org |

| 6-Methoxyflavone | 6-OCH₃ | No activity | HL60 | >400 μM | iiarjournals.orgiiarjournals.org |

| 7-Methoxyflavone | 7-OCH₃ | Moderate antiproliferative activity | HL60 | 68 μM | iiarjournals.org |

| 3',4'-Dimethoxyflavone | 3',4'-(OCH₃)₂ | Drastically reduced antiproliferative activity compared to dihydroxy analogue | HL60 | >400 μM | iiarjournals.org |

| 5,6,7,8,3',4',5'-Heptamethoxyflavone | Multiple -OCH₃ on A and B rings | Weak cytotoxic effect | HCC1954 | >100 μM | mdpi.com |

| 4'-Methoxyflavone | 4'-OCH₃ | Neuroprotective activity | HeLa, SH-SY5Y, Cortical Neurons | N/A | researchgate.net |

Role of Hydroxyl Group Substitutions on Biological Interactions

The presence and location of hydroxyl (-OH) groups, often in conjunction with methoxy groups, play a synergistic role in defining the biological activity of flavones. mdpi.com Hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with protein residues at the target site. mdpi.com They also contribute to the antioxidant properties of flavonoids by scavenging free radicals. mdpi.com

SAR studies reveal that specific hydroxylation patterns are crucial for activity. For instance, the presence of 5,4'- and 3',4'-dihydroxyl moieties in the flavone nucleus has been identified as important for antiproliferative activity against leukemic HL60 cells. iiarjournals.orgiiarjournals.org The 3-hydroxyl group is considered essential for the radical-scavenging ability of flavonols. In some cases, swapping the positions of hydroxyl and methoxy groups can dramatically alter cytotoxicity. Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF), for example, showed potent activity against MCF-7 breast cancer cells. mdpi.com

The interplay between hydroxyl and methoxy groups is key to achieving a balance between lipophilicity (for membrane permeation) and polarity (for target interaction). While methoxy groups enhance lipophilic character, hydroxyl groups introduce polar regions. mdpi.com The C5'-OH group, for instance, has been shown to enhance cell death effects in certain cancer cell lines. mdpi.com However, an excessive number of hydroxyl groups might also impair lipid membrane permeation. preprints.org The presence of a 5-hydroxyl group is often beneficial, contributing to interactions with cellular targets and potentially forming an intramolecular hydrogen bond with the C4-carbonyl group, which can influence the molecule's conformation and activity. mdpi.com

| Compound | Substitution Pattern | Observed Activity | Cell Line/Target | IC50 Value | Source |

|---|---|---|---|---|---|

| 5,3',4'-Trihydroxyflavone | 5,3',4'-(OH)₃ | Most potent antiproliferative activity in the series | HL60 | 13 μM | iiarjournals.org |

| 5,4'-Dihydroxyflavone | 5,4'-(OH)₂ | Significant antiproliferative activity | HL60 | 28 μM | iiarjournals.org |

| 6-Hydroxyflavone | 6-OH | Active among monohydroxylated A-ring derivatives | HL60 | 89 μM | iiarjournals.orgiiarjournals.org |

| Chrysosplenetin | 5,4'-(OH)₂, 3,6,7,3'-(OCH₃)₄ | Effective cancer cell death induction | MCF-7 | 0.3 μM | mdpi.com |

| Calycopterin | 5,4'-(OH)₂, 3,6,7,8-(OCH₃)₄ | Low cytotoxic potential | PC3/DU145 | 235 μM | mdpi.compreprints.org |

| 5,7,4'-Trihydroxy-3,6-dimethoxyflavone (Viscosine) | 5,7,4'-(OH)₃, 3,6-(OCH₃)₂ | Antibacterial activity | MSSA/MRSA | 128 μg/mL / 256 μg/mL | acs.org |

Impact of Ring Substituents on Molecular Target Affinity and Selectivity

Beyond methoxy and hydroxyl groups, other substituents on the flavone rings can significantly modulate molecular target affinity and selectivity. The introduction of different functional groups can alter the steric, electronic, and hydrophobic properties of the parent molecule, leading to improved or altered biological effects.

One notable strategy is the incorporation of halogen atoms. Bromine, for example, can enhance therapeutic efficacy by forming halogen bonds with proteins, which increases selectivity for active sites and stabilizes drug-protein complexes. mdpi.com The synthesis of 3,5-dibromo-4,6-dimethoxyflavone derivatives, with additional substitutions on the B-ring (such as chloro or methyl groups), resulted in compounds with strong activity against A549 lung cancer cells. mdpi.com Similarly, the presence of halogen atoms like bromine and chlorine at positions 6 and 8 of the A-ring was found to be beneficial for the inhibition of the protein kinase CK-2. mdpi.com Grafting a fluorine atom onto the chromen-4-one ring of tricin (a flavone derivative) enhanced its antiviral activity against cytomegalovirus, likely by increasing its affinity for the target protein CDK9. mdpi.com

The introduction of an aminophenoxy group on the A-ring and a phenoxy group on the B-ring has also been shown to enhance anticancer activity against lung cancer cell lines. mdpi.com This highlights that larger, more complex substituents can be strategically employed to target specific interactions within a protein's binding pocket.

| Base Flavone Structure | Substituent(s) | Position(s) | Observed Effect | Target/Cell Line | Source |

|---|---|---|---|---|---|

| 3,5-Dibromo-4,6-dimethoxyflavone | -Cl | B-ring (e.g., 4') | Enhanced activity against lung cancer cells | A549 | mdpi.com |

| 3,5-Dibromo-4,6-dimethoxyflavone | -CH₃ | B-ring (e.g., 4') | Enhanced activity against lung cancer cells | A549 | mdpi.com |

| Flavone | -Br, -Cl | 6, 8 | Beneficial for inhibition of CK-2 | CK-2 | mdpi.com |

| Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) | -F | 6 | Increased antiviral activity | Cytomegalovirus (CMV) | mdpi.com |

| Flavone | Aminophenoxy, Phenoxy | A-ring, B-ring | Enhanced activity against lung cancer cells | A549, H1975 | mdpi.com |

Derivatization Strategies for Enhancing Specific Mechanistic Effects

To improve the biological properties of flavones like 3,6-dimethoxyflavone, various derivatization strategies are employed. These chemical modifications aim to enhance potency, selectivity, solubility, and metabolic stability.

Acetylation: The acetylation of hydroxyl groups is a common strategy that can increase a compound's bioavailability and water solubility. mdpi.com Studies have shown that acetylated flavone derivatives can be more effective than their non-acetylated counterparts. For instance, acetylation at the C-3 position of the C-ring significantly enhanced antiproliferative activity against lung cancer cells. mdpi.com

Amide Synthesis: The synthesis of new flavones possessing an N-aroylamine substituent on the B-ring has been explored to improve the cytotoxicity of parent compounds like baicalein and 5,6,7-trimethoxyflavone. nih.gov The majority of these synthesized amide derivatives exhibited greater cytotoxicity against HepG2 and MCF-7 cancer cells than the parent flavones. nih.gov Specifically, a 3-methoxybenzoylamino group conferred potent cytotoxic effects. nih.gov This strategy effectively combines the flavone scaffold with an arylamide moiety, another pharmacophore known for anticancer activity. mdpi.com

Heterocyclic Hybridization: Creating hybrid molecules by coupling flavones with heterocyclic rings is another advanced derivatization approach. Chrysin and kaempferol have been derivatized with functionalized 1,2,3-triazole compounds. mdpi.com These hybrid compounds showed significant antiproliferative effects across a wide range of cancer cell lines, indicating that the triazole moiety can substantially boost the anticancer activity of the flavone core. mdpi.com

Alkylation and Other Modifications: The alkylation of hydroxyl groups, particularly at the C-3 position, has been found to generally increase the antiproliferative activity of flavonols. mdpi.com Furthermore, introducing an amino group linked to the 3-OH group via a carbon linker is beneficial for activity against prostate cancer cell lines. mdpi.com These modifications highlight the versatility of the flavone structure for chemical derivatization to fine-tune its biological effects.

| Parent Compound | Derivatization Strategy | Resulting Derivative/Modification | Enhanced Effect | Source |

|---|---|---|---|---|

| Flavonoid with -OH group | Acetylation | Acetylation at C-3 position | Increased antiproliferative activity | mdpi.com |

| 5,6,7-Trimethoxyflavone | Amide Synthesis | N-aroylamine substituent on B-ring | Improved cytotoxicity against cancer cells | nih.gov |

| Chrysin / Kaempferol | Heterocyclic Hybridization | Coupling with 1,2,3-triazoles | Significant broad-spectrum antiproliferative activity | mdpi.com |

| Flavonol | Alkylation | Alkylation of 3-OH group | Increased antiproliferative activity | mdpi.com |

| Flavonol | Amino-linker addition | Amino group linked to 3-OH via carbon chain | Beneficial for anti-prostate cancer activity | mdpi.com |

Analytical Methodologies for Research Applications of 3,6-dimethoxyflavone

Chromatographic Techniques for Isolation and Purification in Research Studies

Chromatography is an indispensable tool in phytochemical research for separating individual components from complex mixtures. The choice of technique depends on the scale of the separation, the required purity of the final product, and the chemical nature of the target compound. For 3,6-dimethoxyflavone and other non-polar flavonoids, a combination of normal-phase and reversed-phase chromatography is often employed.

Column chromatography (CC) is a fundamental preparative technique used for the large-scale isolation and purification of flavonoids from crude plant extracts. phcogj.com The separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it.

Silica Gel Column Chromatography: Silica gel is a polar adsorbent (normal-phase chromatography) widely used for the initial fractionation of plant extracts. phcogj.com In a typical procedure, a crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of a column packed with silica gel in a non-polar solvent like cyclohexane or hexane. ajol.info The polarity of the mobile phase is then gradually increased by adding solvents such as ethyl acetate, chloroform, or methanol. phcogj.comajol.info This gradient elution allows for the separation of compounds based on their polarity. Non-polar compounds like methoxylated flavones elute earlier, while more polar compounds like flavonoid glycosides are retained longer. For instance, in the isolation of flavonoids from Dodonaea angustifolia, a crude extract was subjected to silica gel column chromatography with a gradient of cyclohexane and ethyl acetate to yield several fractions. ajol.info Similarly, the methanolic extract of Artemisia monosperma was fractionated on a silica gel column using a chloroform-ethanol/methanol gradient. phcogj.com

Reversed-Phase Column Chromatography: Reversed-phase chromatography utilizes a non-polar stationary phase, such as C18-bonded silica (RP-18), and a polar mobile phase, typically a mixture of water and methanol or acetonitrile. google.com This technique is particularly effective for separating compounds with minor structural differences and is often used as a final purification step. In the isolation of 5,7-dimethoxyflavone from Kaempferia parviflora, fractions obtained from initial silica gel chromatography were further purified using RP-18 column chromatography with 70% methanol as the mobile phase. google.com

| Source Material | Target Compound(s) | Stationary Phase | Mobile Phase System | Reference |

|---|---|---|---|---|

| Dodonaea angustifolia twigs | 5,7,4'-trihydroxy-3,6-dimethoxyflavone | Silica Gel | Cyclohexane with increasing polarity using Ethyl Acetate | ajol.info |

| Artemisia monosperma | Jaceosidin (4',5,7-Trihydroxy-3',6-dimethoxyflavone) | Silica Gel 60 PF254 | Initial: Chloroform, polarity increased with 95% Ethanol and/or Methanol | phcogj.com |

| Kaempferia parviflora extract | 5,7-dimethoxyflavone | Silica Gel, then RP-18 | 1. Ethyl acetate:Methanol (10:0.5, v/v) 2. 70% Methanol | google.com |

| Dodonaea viscosa leaves | Viscosine (4′,5,7-trihydroxy-3,6-dimethoxyflavone) | Silica Gel, then Reversed-Phase Silica Gel | 1. n-hexane:EtOAc (gradient) 2. MeOH:H₂O (gradient) | jst.go.jp |

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the identification, quantification, and purity assessment of compounds. auctoresonline.orgsemanticscholar.org It can also be scaled up for preparative purposes to isolate pure compounds. nih.gov

For analyzing methoxyflavones like this compound, reversed-phase HPLC is the most common method. nih.govsielc.com An ODS (octadecylsilane, C18) column is typically used with a mobile phase consisting of a mixture of an aqueous solvent (often containing a small percentage of acid like acetic or formic acid to improve peak shape) and an organic modifier like methanol or acetonitrile. nih.govnih.gov Detection is usually performed using a UV detector, as flavonoids exhibit strong absorbance in the UV region (typically around 254 nm and 340 nm). nih.govacs.org For example, a quantitative analysis of 12 methoxyflavones in Kaempferia parviflora was developed using an ODS column with a methanol-0.1% aqueous acetic acid gradient. nih.gov

Preparative HPLC is a powerful tool for the final purification of flavonoids. acs.org Fractions obtained from column chromatography can be injected into a preparative HPLC system to yield highly pure compounds. In a study on Tillandsia bergeri, subfractions containing the target compounds were purified by preparative HPLC using a C18 column and a water/methanol gradient containing 0.05% formic acid, resulting in the isolation of pure 4′,5,7-trihydroxy-3,6-dimethoxyflavone (viscosine). acs.orgresearchgate.net

| Application | Target Compound(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Quantitative Analysis | 12 Methoxyflavones | ODS (3 μm, 2.1 mm i.d. × 100 mm) | Methanol-0.1% aqueous acetic acid (gradient) | UV | nih.gov |

| Preparative Isolation | Penduletin and Viscosine (4′,5,7-trihydroxy-3,6-dimethoxyflavone) | SUPELCOSIL ABZ+Plus (25 cm × 22.1 cm; 5 μm) | Water (0.05% formic acid) and Methanol (0.05% formic acid) (gradient) | UV | acs.org |

| Purity Check | Penduletin and Viscosine | SUPELCOSIL ABZ+PLUS (25 cm × 4.6 mm; 5 μm) | Water (0.05% formic acid) and Methanol (0.05% formic acid) (gradient) | HPLC-UV | acs.org |

| Analysis | 4',5,7-trihydroxy-3'-methoxyflavone | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | UV, MS-compatible (with formic acid) | sielc.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for screening plant extracts, monitoring the progress of column chromatography separations, and checking the purity of isolated fractions. phcogj.comresearchgate.net A small amount of sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase).

For methoxyflavones, mobile phases often consist of mixtures of non-polar and moderately polar solvents, such as chloroform/methanol or cyclohexane/ethyl acetate. ajol.infoacs.org After development, the separated compounds are visualized, often under UV light (at 254 nm and 365 nm), where flavonoids typically appear as dark or fluorescent spots. acs.org Specific spray reagents, like Neu's reagent or sulfuric vanillin, can also be used to detect flavonoids, which appear as colored spots (e.g., orange, yellow, or green with Neu's reagent). acs.org

TLC can also be used on a larger scale (preparative TLC or PTLC) to purify small quantities of compounds. ajol.info In this method, the sample is applied as a band onto a thicker plate. After development, the band corresponding to the target compound is scraped off, and the compound is eluted from the adsorbent with a suitable solvent. ajol.info

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Bio-guided Fractionation and Activity-Based Isolation Techniques for Related Natural Products

Bio-guided fractionation is a targeted approach used to isolate bioactive compounds from natural sources. frontiersin.orgnih.gov The process involves systematically separating a crude extract into fractions and testing each fraction for a specific biological activity (e.g., antimicrobial, antioxidant, or cytotoxic). nih.govbrieflands.com The most active fractions are then subjected to further chromatographic separation until a pure, active compound is isolated. brieflands.com

This strategy is highly efficient as it focuses purification efforts on the fractions that contain the compounds of interest, avoiding the laborious isolation of inactive substances. nih.gov A typical bio-guided fractionation scheme begins with the extraction of plant material using solvents of increasing polarity. acs.org The resulting crude extracts are then tested. The most promising extract is partitioned between immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and water) to create fractions of varying polarity. frontiersin.org

Each fraction is then assayed, and the most active one is selected for further separation using techniques like column chromatography and HPLC. brieflands.com For example, the isolation of antibacterial flavonoids from Tillandsia bergeri was guided by an agar overlay bioautography assay. acs.orgresearchgate.net A dichloromethane extract showed significant activity against several bacterial strains. This active extract was then fractionated using preparative TLC, with the resulting subfractions again tested for activity. The active subfractions were finally purified using preparative HPLC to yield the pure active compounds, including 4′,5,7-trihydroxy-3,6-dimethoxyflavone (viscosine). acs.org

| Step | Procedure | Bioassay | Outcome | Reference |

|---|---|---|---|---|

| 1. Extraction | Soxhlet extraction of Tillandsia bergeri leaves with solvents of increasing polarity (hexane, dichloromethane, methanol, etc.). | Agar overlay bioautography against 12 bacterial strains. | Dichloromethane fraction (F2) showed the highest activity against S. aureus and S. caprae. | acs.org |

| 2. Initial Fractionation | Preparative TLC of the active F2 fraction using a chloroform/methanol (90/10) solvent system. | Bioautography of the TLC plate against active bacterial strains. | Identified active subfractions (e.g., F2.3, F2.5). | acs.org |

| 3. Final Purification | Preparative HPLC of the active subfractions (F2.3 and F2.5). | Purity assessment by analytical HPLC-UV. | Isolation of pure compounds, including Viscosine (4′,5,7-trihydroxy-3,6-dimethoxyflavone). | acs.org |

| 4. Activity Confirmation | Determination of Minimum Inhibitory Concentration (MIC) of the pure isolated compounds. | Broth microdilution method. | Confirmed the antibacterial activity of Viscosine (MIC = 128-256 μg/mL). | acs.org |

Future Directions and Emerging Research Avenues for 3,6-dimethoxyflavone

Development of Advanced Probes for Mechanistic Biological Studies

A critical frontier in understanding the precise mechanisms of action for 3,6-Dimethoxyflavone is the development of advanced molecular probes. Currently, detailed exploration of how this flavone interacts with specific cellular targets is limited. The creation of customized probes, such as fluorescently tagged analogues of this compound, would enable real-time visualization of its uptake, subcellular localization, and dynamic interactions within living cells.

Future research will likely focus on designing and synthesizing probes that retain the core structure and biological activity of the parent compound while incorporating reporter molecules. These tools are invaluable for mechanistic studies, allowing scientists to track the compound's journey to its target sites. For instance, the application of fluorescent probes based on the 3-hydroxyflavone scaffold for detecting specific ions or changes in the cellular microenvironment highlights a promising strategy that could be adapted for this compound. acs.org By observing these interactions directly, researchers can unravel the complex signaling pathways modulated by this flavone, paving the way for a more complete picture of its biological function.

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of this compound has traditionally relied on established methods in flavonoid chemistry. One common route involves the oxidative cyclization of chalcones, known as the Algar-Flynn-Oyamada (AFO) reaction. jst.go.jp This process typically starts with an Aldol condensation between a substituted acetophenone and a benzaldehyde to form the chalcone intermediate, which is then cyclized.

However, emerging research is focused on developing more efficient and environmentally benign synthetic strategies. A significant advancement is the use of dimethyl carbonate (DMC) as a green methylating agent. mdpi.com DMC is a non-toxic and biodegradable alternative to hazardous reagents like methyl iodide or dimethyl sulfate. jst.go.jpmdpi.com Research has demonstrated the quantitative yield of this compound through the O-methylation of 3-hydroxy-6-methoxyflavone using DMC, showcasing a convenient and safer synthetic route. mdpi.com

Future explorations will likely concentrate on biocatalysis and microbial biosynthesis. mdpi.com Engineering microorganisms like Escherichia coli to produce flavonoids offers a sustainable and scalable production platform. mdpi.com By introducing and optimizing the necessary biosynthetic pathways from plants into microbes, it may become possible to produce this compound from simple sugars, significantly reducing the reliance on chemical synthesis and its environmental impact.

| Synthetic Method | Key Reagents/Process | Advantages/Notes |

| Algar-Flynn-Oyamada (AFO) Reaction | Oxidative cyclization of a chalcone intermediate using alkaline hydrogen peroxide (KOH/H2O2). jst.go.jp | A well-established, traditional method for synthesizing flavonols and flavones. |

| Baker-Venkataraman Rearrangement | Rearrangement of benzoyl esters of 2'-hydroxyacetophenones followed by acid-catalyzed cyclodehydration. scispace.com | A classic method for forming the 1,3-dione intermediate necessary for flavone synthesis. scispace.com |

| Green Methylation | O-methylation using dimethyl carbonate (DMC) and a base like DBU. mdpi.com | Offers a safer, non-toxic, and environmentally friendly alternative to traditional methylation reagents, with high yields reported for this compound. mdpi.com |

| Microbial Biosynthesis | Heterologous expression of plant biosynthetic genes in a microbial host (e.g., E. coli). mdpi.com | A potential future method for sustainable, scalable, and "green" production from renewable feedstocks. mdpi.com |

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, future research must move towards a systems-level perspective. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to the compound. frontiersin.orgmdpi.com This approach can uncover the complex network of genes, proteins, and metabolites that are modulated by this compound, moving beyond a single-target-single-outcome model. mdpi.com

For example, metabolomic studies on plants like oil palm have utilized joint transcriptomic analysis to understand the synthesis of various flavonoids. nih.gov Similar approaches could identify the specific enzymes and regulatory genes involved in the biosynthesis of this compound in its natural sources. Furthermore, by treating human cell models with this compound and analyzing the subsequent changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can construct detailed maps of the signaling pathways it influences. frontiersin.org This integrative analysis is crucial for identifying novel therapeutic targets and understanding the compound's polypharmacological effects, where it may interact with multiple targets to produce a therapeutic outcome. frontiersin.orgresearchgate.net

| Omics Field | Potential Application for this compound Research | Example from Broader Research |

| Genomics | Identifying genetic variations that may influence an individual's response to this compound. | Genome-wide association studies (GWAS) have linked genetic loci to the mechanisms of complex diseases. frontiersin.org |

| Transcriptomics | Measuring changes in gene expression in cells or tissues after treatment to identify regulated pathways. | Comparative transcriptome analysis in sesame has revealed key mechanisms in flavonoid biosynthesis. researchgate.net |

| Proteomics | Quantifying changes in protein abundance and post-translational modifications to find direct protein targets. | Proteomics can elucidate the associations between protein structure and function, revealing dynamic cellular behavior. mdpi.com |

| Metabolomics | Analyzing changes in the overall metabolite profile to understand the compound's effect on cellular metabolism. | Plant metabolomics is used to detect changes in metabolite profiles in response to environmental or chemical stimuli. tandfonline.com |

Predictive Modeling and Artificial Intelligence in this compound Research

The application of predictive modeling and artificial intelligence (AI) is set to revolutionize small molecule research, including the study of this compound. e3s-conferences.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for researchers to discern manually. mdpi.com

One key application is in Structure-Activity Relationship (SAR) studies. nih.gov By developing computational models, researchers can predict how modifications to the this compound structure would affect its biological activity. This in silico screening allows for the rational design of more potent and selective analogues, saving significant time and resources compared to traditional synthesis and testing. e3s-conferences.orgdrugbank.com

Furthermore, AI and machine learning models can be trained to predict the potential therapeutic applications or toxicity of compounds based on their chemical structure and physicochemical properties. mdpi.com As more biological data on this compound becomes available, these models could be used to predict its efficacy against various diseases, identify potential off-target effects, and help prioritize the most promising avenues for further preclinical and clinical investigation. e3s-conferences.orgmdpi.comdrugbank.com This data-driven approach accelerates the drug discovery process and helps in designing more effective and safer therapeutic agents based on the flavone scaffold. e3s-conferences.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dimethoxyflavone, and how do reaction conditions influence yield?